molecular formula C22H17NO5 B12449608 2'-[(4-Carboxybenzyl)carbamoyl]biphenyl-2-carboxylic acid

2'-[(4-Carboxybenzyl)carbamoyl]biphenyl-2-carboxylic acid

Cat. No.: B12449608
M. Wt: 375.4 g/mol
InChI Key: SFVCERDDHWWZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-{[(4-CARBOXYPHENYL)METHYL]CARBAMOYL}-[1,1’-BIPHENYL]-2-CARBOXYLIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with carboxylic acid and carbamoyl functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-{[(4-CARBOXYPHENYL)METHYL]CARBAMOYL}-[1,1’-BIPHENYL]-2-CARBOXYLIC ACID typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high purity and yield. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2’-{[(4-CARBOXYPHENYL)METHYL]CARBAMOYL}-[1,1’-BIPHENYL]-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2’-{[(4-CARBOXYPHENYL)METHYL]CARBAMOYL}-[1,1’-BIPHENYL]-2-CARBOXYLIC ACID has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 2’-{[(4-CARBOXYPHENYL)METHYL]CARBAMOYL}-[1,1’-BIPHENYL]-2-CARBOXYLIC ACID exerts its effects involves its interaction with specific molecular targets and pathways. The carboxylic acid and carbamoyl groups play a crucial role in these interactions, facilitating binding to enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C22H17NO5

Molecular Weight

375.4 g/mol

IUPAC Name

2-[2-[(4-carboxyphenyl)methylcarbamoyl]phenyl]benzoic acid

InChI

InChI=1S/C22H17NO5/c24-20(23-13-14-9-11-15(12-10-14)21(25)26)18-7-3-1-5-16(18)17-6-2-4-8-19(17)22(27)28/h1-12H,13H2,(H,23,24)(H,25,26)(H,27,28)

InChI Key

SFVCERDDHWWZPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.